molecular formula C22H24ClN3O2 B584639 Azelastine-13C,d3 N-Oxide (Mixture of Diastereomers) CAS No. 1346602-76-3

Azelastine-13C,d3 N-Oxide (Mixture of Diastereomers)

Cat. No. B584639
CAS RN: 1346602-76-3
M. Wt: 401.914
InChI Key: QFWLGALGCDUDAP-KQORAOOSSA-N
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Description

Azelastine-13C,d3 N-Oxide is a labelled metabolite of Azelastine . It is primarily used as an internal standard for the quantification of azelastine . The molecular formula of Azelastine-13C,d3 N-Oxide is C21[13C]H21D3ClN3O2 .


Molecular Structure Analysis

The molecular structure of Azelastine-13C,d3 N-Oxide includes a phthalazinone ring, a chlorophenyl group, and a deuterated methyl group attached to a nitrogen atom . The InChI key for this compound is QFWLGALGCDUDAP-KQORAOOSSA-N .


Physical And Chemical Properties Analysis

Azelastine-13C,d3 N-Oxide is a white solid . It is soluble in Chloroform and Methanol . The melting point is 148-150°C . The molecular weight is 401.91 .

Scientific Research Applications

Allergic Rhinitis Treatment

Azelastine, the parent compound of Azelastine-13C,d3 N-Oxide, is primarily used as an antihistamine for the treatment of allergic rhinitis . The modified compound with carbon-13 and deuterium isotopes can be utilized in advanced pharmacokinetic studies to understand the metabolism and distribution of the drug within the body without altering its pharmacological properties.

Vasomotor Rhinitis Management

Similar to its use in allergic rhinitis, Azelastine-13C,d3 N-Oxide can be applied in the research of vasomotor rhinitis . This condition, which is characterized by chronic sneezing or congestion not related to allergies or infections, can benefit from the anti-inflammatory properties of azelastine.

Pharmacological Research

The isotopic labeling of Azelastine-13C,d3 N-Oxide makes it a valuable tool in pharmacological research. It allows for the tracing of the drug’s pathway through the body, helping researchers to identify its mechanism of action and potential metabolites .

Analytical Reference Standard

Azelastine-13C,d3 N-Oxide serves as an analytical reference standard in the quality control of pharmaceutical formulations containing azelastine . Its isotopic labeling ensures high precision in chromatographic and spectroscopic methods, allowing for accurate quantification.

Metabolite Identification

The compound is used in metabolite identification studies. By comparing the labeled compound with unlabeled metabolites, researchers can gain insights into the metabolic fate of azelastine in the body .

Drug Development

In drug development, Azelastine-13C,d3 N-Oxide can be employed in the synthesis of new analogs of azelastine. These analogs can be screened for improved efficacy or reduced side effects, contributing to the development of next-generation antihistamines .

properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWLGALGCDUDAP-KQORAOOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747069
Record name 4-[(4-Chlorophenyl)methyl]-2-[1-(~13~C,~2~H_3_)methyl-1-oxo-1lambda~5~-azepan-4-yl]phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one

CAS RN

1346602-76-3
Record name 4-[(4-Chlorophenyl)methyl]-2-[1-(~13~C,~2~H_3_)methyl-1-oxo-1lambda~5~-azepan-4-yl]phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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